Carbamide peroxide

Description

Propriétés

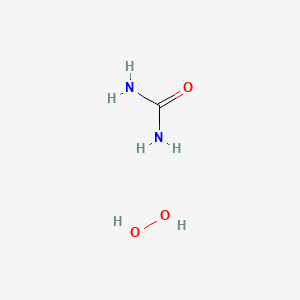

IUPAC Name |

hydrogen peroxide;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.H2O2/c2-1(3)4;1-2/h(H4,2,3,4);1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLJVWUFPCUVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N.OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O.H2O2, CH6N2O3 | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024726 | |

| Record name | Carbamide peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Urea hydrogen peroxide appears as a solid or paste-like semisolid. Used to make plastics., White solid; [Merck Index] Solid or paste-like semisolid; [CAMEO] Odorless; [CHRIS] White tablet; [Sigma-Aldrich MSDS] | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

0.8 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

124-43-6, 14479-85-7 | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea peroxyhydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14479-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamide peroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamide peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urea hydrogen peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, compd. with hydrogen peroxide (H2O2) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamide peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen peroxide--urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAMIDE PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31PZ2VAU81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

167 to 185 °F (decomposes) (NTP, 1992), 75-85 | |

| Record name | UREA HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamide peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Decomposition Kinetics of Carbamide Peroxide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the decomposition kinetics of carbamide peroxide in aqueous solutions. It details the underlying mechanisms, influencing factors, and quantitative kinetic parameters. Furthermore, it furnishes detailed experimental protocols for monitoring the decomposition process, aimed at facilitating reproducible and accurate research in drug development and related fields.

Introduction

This compound (CP), also known as urea-hydrogen peroxide, is an adduct of urea and hydrogen peroxide. It is a white crystalline solid that is widely used as a disinfecting and bleaching agent in the pharmaceutical, cosmetic, and dental industries.[1][2] In aqueous solutions, this compound dissociates into urea and hydrogen peroxide, with the latter being the active agent responsible for its oxidative properties.[3][4] The stability of this compound in aqueous formulations is a critical parameter for its efficacy and shelf-life, making a thorough understanding of its decomposition kinetics essential for formulation development.

The overall decomposition process can be summarized by the following reactions:

-

Dissociation: CH₆N₂O₃ (this compound) ⇌ CH₄N₂O (Urea) + H₂O₂ (Hydrogen Peroxide)

-

Decomposition: 2H₂O₂ → 2H₂O + O₂

The rate of these reactions is influenced by several factors, including temperature, pH, light exposure, and the presence of catalysts or stabilizers.

Decomposition Mechanism and Influencing Factors

The decomposition of this compound in an aqueous environment is a multi-step process. Initially, it reversibly dissociates into urea and hydrogen peroxide. Subsequently, the hydrogen peroxide decomposes into water and oxygen.[3][4] The urea molecule is often considered a stabilizer that allows for a slower, more controlled release of hydrogen peroxide compared to using hydrogen peroxide alone.[3][4]

Effect of Temperature

Temperature is a critical factor accelerating the decomposition of this compound. An increase in temperature enhances the rate of both the dissociation of the this compound complex and the subsequent decomposition of hydrogen peroxide. It has been noted that a 10°C rise in temperature can lead to a 2-5 fold increase in the degradation of pharmaceutical compounds.[5] Thermal decomposition of this compound becomes particularly significant above 82°C.[1]

Effect of pH

The pH of the aqueous solution significantly impacts the stability of this compound. Generally, the decomposition of peroxides is faster in alkaline conditions.[6][7] The decomposition rate of hydrogen peroxide in an alkaline medium reaches its maximum around a pH of 11.25, which corresponds to its dissociation constant.[6] For this reason, many at-home bleaching agents containing this compound are formulated with pH values between 4.5 and 6.5 to prevent premature degradation.[8]

Effect of Light

Exposure to light, particularly UV light, can catalyze the decomposition of this compound. Photodegradation studies have shown a significant loss of this compound content when exposed to light compared to samples stored in the dark.[1][2]

Effect of Formulation Components

The presence of other substances in the formulation can either stabilize or destabilize this compound. For instance, certain polymers like polyvinylpyrrolidone (PVP) can stabilize this compound by forming hydrogen bonds.[3] Conversely, the presence of transition metal ions can catalyze the decomposition of hydrogen peroxide.[9]

Quantitative Kinetic Data

The decomposition of this compound, particularly the rate-limiting step of hydrogen peroxide degradation, generally follows first-order kinetics .[4] The rate of decomposition can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the temperature (T).

Table 1: Activation Energies for this compound Decomposition

| Formulation/Solvent | Activation Energy (Ea) | Reference |

| Nanofibrous Film | 33.06 ± 0.83 kcal/mol | [4] |

| Polymer Solution | 17.01 ± 0.69 kcal/mol | [4] |

| Water | 11.87 ± 0.49 kcal/mol | [4] |

| Isothermal Thermogravimetric Analysis | 45.73 J/mol·K | [1][2] |

Note: The significantly lower value from the thermogravimetric analysis may be due to different experimental conditions and phases (solid-state decomposition) and should be interpreted with caution in the context of aqueous solutions.

Table 2: Decomposition of 10% this compound Gel at Different Temperatures

| Storage Temperature | Time | Remaining this compound (%) | Reference |

| 8°C (Refrigeration) | 45 days | Stable | [5] |

| 32°C | 30 days | Significant Decrease | [5] |

| 32°C | 45 days | ~90% (formulation dependent) | [5] |

Experimental Protocols

Accurate monitoring of this compound concentration over time is crucial for kinetic studies. Below are detailed methodologies for common analytical techniques.

Iodometric Titration

This is a classic and widely used method for the quantification of peroxides.

Principle: Hydrogen peroxide, in an acidic medium, oxidizes iodide ions (from potassium iodide) to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator. The reactions are as follows:

H₂O₂ + 2KI + H₂SO₄ → I₂ + K₂SO₄ + 2H₂O I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

Reagents:

-

Potassium iodide (KI), 1% (w/v) solution

-

Sulfuric acid (H₂SO₄), ~25% solution

-

Ammonium molybdate solution (catalyst)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

-

Starch indicator solution, 1% (w/v)

-

Deionized water

Procedure:

-

Accurately weigh a sample of the this compound solution into a 250 mL Erlenmeyer flask.

-

Dilute the sample with approximately 50 mL of deionized water.

-

Carefully add 10 mL of the sulfuric acid solution.[10]

-

Add 10-15 mL of the potassium iodide solution.[10]

-

Add two drops of ammonium molybdate solution to catalyze the reaction.[10]

-

Titrate the solution with the standardized sodium thiosulfate solution until the solution turns a faint yellow or straw color. Swirl the flask gently during titration.[10]

-

Add about 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[10]

-

Continue the titration dropwise until the blue color just disappears, indicating the endpoint.[10]

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the concentration of this compound based on the stoichiometry of the reactions.

UV-Vis Spectrophotometry

This method is often faster than titration and is suitable for lower concentrations.

Principle: This method is based on the reaction of hydrogen peroxide with an appropriate reagent to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. A common approach involves the oxidation of iodide to triiodide (I₃⁻), which has a strong absorbance at 350 nm.[11][12]

Reagents:

-

Potassium iodide (KI) solution

-

Appropriate buffer solution to maintain a constant pH

Procedure:

-

Prepare a series of this compound standards of known concentrations.

-

For each standard and sample, take a known volume and mix it with the potassium iodide solution in the buffer.

-

Allow the reaction to proceed for a set amount of time for color development.

-

Measure the absorbance of the resulting solution at 350 nm using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of the unknown samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity for the simultaneous determination of this compound and its degradation products.

Principle: A sample is injected into a liquid chromatograph, and the components are separated based on their affinity for the stationary phase in the column and the mobile phase. The separated components are then detected and quantified.

Typical HPLC System:

-

Column: Reversed-phase column (e.g., C18).[3]

-

Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., acetonitrile/water).

-

Detection: UV detector set at a low wavelength (e.g., 200 nm) to detect both urea and hydrogen peroxide.[13] Post-column derivatization with a fluorescent reagent can also be used for enhanced sensitivity for peroxides.[14]

Procedure:

-

Prepare the mobile phase and equilibrate the HPLC system.

-

Prepare a series of standards for this compound, urea, and hydrogen peroxide.

-

Inject the standards to obtain calibration curves.

-

Inject the samples taken from the kinetic experiment at various time points.

-

Quantify the concentrations of this compound and its degradation products based on the peak areas and the calibration curves.

Visualizations

Decomposition Pathway

Caption: The primary decomposition pathway of this compound in aqueous solution.

Experimental Workflow for Kinetic Analysis

Caption: A typical experimental workflow for studying this compound decomposition kinetics.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing Stability and Tooth Bleaching Activity of this compound by Electrospun Nanofibrous Film - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability and Influence of Storage Conditions on Nanofibrous Film Containing Tooth Whitening Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. usptechnologies.com [usptechnologies.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Method for Separation of Urea and Hydrogen Peroxide | SIELC Technologies [sielc.com]

- 14. "Method for the Collection and HPLC Analysis of Hydrogen Peroxide and C" by Meehye Lee, Birgitta C. Noone et al. [digitalcommons.uri.edu]

Physicochemical Properties of Carbamide Peroxide Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of carbamide peroxide crystals. This compound, an adduct of urea and hydrogen peroxide, is a stable, solid source of hydrogen peroxide with wide applications in the pharmaceutical, cosmetic, and chemical industries. Understanding its fundamental properties is crucial for formulation development, stability assessment, and quality control.

Chemical and Physical Properties

This compound is a white crystalline solid that is readily soluble in water.[1][2] Upon dissolution, it dissociates into urea and hydrogen peroxide, with the latter being the active agent for its bleaching and disinfectant properties.[2][3]

General Properties

| Property | Value | References |

| Chemical Formula | CH₆N₂O₃ (or CH₄N₂O·H₂O₂) | [4][5] |

| Molecular Weight | 94.07 g/mol | [4][6] |

| Appearance | White crystalline solid, powder, colorless needles, or small platelets | [1][3] |

| Odor | Odorless | [6] |

Thermal Properties

The thermal behavior of this compound is critical for its handling and storage. It exhibits a relatively sharp melting point, which is often accompanied by decomposition.

| Property | Value | References |

| Melting Point | 75-85 °C (decomposes) | [4][6] |

| 90-93 °C (decomposes) | [7][8] | |

| Decomposition Temperature | 90-93 °C | [6] |

| Decomposes with moisture at ~40 °C | [4] | |

| Thermal decomposition becomes significant above 82°C | [9] |

Solubility

This compound demonstrates good solubility in water, which increases with temperature.

| Solvent | Solubility | Temperature | References |

| Water | ≥ 100 mg/mL | 20 °C (68 °F) | [4][5] |

| Water | 500 g/L | 20 °C | [3][7] |

| Water | 730 g/L | 40 °C | [3] |

Stability and Storage

This compound is more stable in its solid form compared to aqueous solutions of hydrogen peroxide.[2][10] However, it is sensitive to moisture, heat, and light.[4][11] For long-term stability, it should be stored in tight, light-resistant containers and protected from excessive heat.[12] Refrigeration can enhance the stability of both the raw material and its gel formulations.[13][14]

Crystal Structure

This compound forms a crystalline solid where hydrogen peroxide molecules are incorporated into the urea crystal lattice through hydrogen bonding.[3] Neutron diffraction studies have confirmed the 1:1 stoichiometric adduct of urea and hydrogen peroxide.[3][4] X-ray diffraction (XRD) is a key technique for characterizing its crystalline structure.

Experimental Protocols

Determination of this compound Content by Iodometric Titration

This method is based on the oxidation of iodide to iodine by the hydrogen peroxide released from this compound, followed by the titration of the liberated iodine with a standard sodium thiosulfate solution.

Materials:

-

This compound sample

-

Deionized water

-

Glacial acetic acid

-

Potassium iodide (KI)

-

Ammonium molybdate solution

-

0.1 N Sodium thiosulfate (Na₂S₂O₃) standard solution

-

Starch indicator solution

-

500 mL Iodine flask

-

Burette

-

Analytical balance

Procedure:

-

Accurately weigh approximately 100 mg of the this compound sample and transfer it to a 500-mL iodine flask.

-

Add 25 mL of deionized water to dissolve the sample.

-

Add 5 mL of glacial acetic acid and mix the solution.

-

Add 2 g of potassium iodide and 1 drop of ammonium molybdate solution to the flask.

-

Stopper the flask and allow it to stand in the dark for 10 minutes.

-

Titrate the liberated iodine with 0.1 N sodium thiosulfate solution.

-

As the endpoint is approached (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue color.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

Record the volume of sodium thiosulfate solution used.

-

Each mL of 0.1 N sodium thiosulfate is equivalent to 4.704 mg of CH₆N₂O₃.[4][15]

Thermal Analysis

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion/decomposition of this compound.

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the this compound crystal sample into an aluminum pan.

-

Seal the pan hermetically. An empty, sealed aluminum pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting/decomposition temperature.

3.2.2. Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition profile of this compound by monitoring its mass change as a function of temperature.

Instrument: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Place an accurately weighed sample (5-10 mg) of this compound crystals into the TGA sample pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the sample weight as a function of temperature. The resulting curve shows the temperatures at which weight loss occurs, indicating decomposition.

X-ray Diffraction (XRD)

XRD is used to analyze the crystal structure and identify the crystalline phases of this compound.

Instrument: An X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Grind the this compound crystals into a fine powder.

-

Mount the powdered sample on a sample holder.

-

Place the sample holder in the diffractometer.

-

Scan the sample over a range of 2θ angles (e.g., 10-80°) at a specific scan rate.

-

The resulting diffraction pattern, with characteristic peaks at specific 2θ angles, provides information about the crystal lattice parameters. A study has reported sharp peaks at 2θ angles of 15.2°, 25.1°, and 26.0°.[16][17]

Visualizations

Decomposition Pathway

The decomposition of this compound is a critical aspect of its chemistry, leading to the release of its active component, hydrogen peroxide.

Caption: Decomposition pathway of this compound in an aqueous environment.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive analysis of this compound crystals.

Caption: A typical experimental workflow for the characterization of this compound crystals.

References

- 1. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 2. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. This compound [drugfuture.com]

- 5. Benzoyl Peroxide, Hydrogen Peroxide Urea, this compound Suppliers [teappcm.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. bamatis.com [bamatis.com]

- 8. Service for analyzing the amount of this compound using Titration. [myskinrecipes.com]

- 9. sfu.ca [sfu.ca]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]

- 12. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bamatis.com [bamatis.com]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. A clinical evaluation of this compound and hydrogen peroxide whitening agents during daytime use - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbamide Peroxide: A Versatile and Eco-Friendly Oxidizing Agent in Novel Chemical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamide peroxide, a stable, solid adduct of urea and hydrogen peroxide, is emerging as a powerful and versatile oxidizing agent in modern organic synthesis. Its solid form offers significant advantages over aqueous hydrogen peroxide, including enhanced stability, easier handling, and controlled release of the reactive oxygen species.[1][2][3][4][5] This whitepaper provides an in-depth technical guide on the application of this compound in a variety of novel chemical transformations, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in leveraging this efficient and environmentally benign reagent.

This compound, also known as urea-hydrogen peroxide (UHP), dissociates in solution to release hydrogen peroxide, which is the active oxidizing species.[1][2] The urea molecule acts as a stabilizer, allowing for a more controlled and sustained release of hydrogen peroxide compared to its aqueous counterpart.[1][2] This controlled reactivity, coupled with its solid nature and high active oxygen content (approximately 35% by weight), makes it an attractive choice for a range of oxidative reactions.[2]

Core Applications in Organic Synthesis

This compound has demonstrated remarkable efficacy in a multitude of oxidative transformations, offering mild reaction conditions and high selectivities. Key applications include the oxidation of sulfur-containing compounds, Baeyer-Villiger oxidations, epoxidation of alkenes, and the oxidation of nitrogenous compounds.

Oxidation of Sulfur-Containing Compounds

The selective oxidation of sulfides to sulfoxides and sulfones is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. This compound provides a reliable and selective method for these conversions.

This compound can be used to selectively oxidize sulfides to either sulfoxides or sulfones by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the oxidant.[6] Generally, milder conditions and a lower molar equivalent of UHP favor the formation of sulfoxides, while more forcing conditions and an excess of the oxidant lead to the corresponding sulfones.

Table 1: Selective Oxidation of Thioglycosides with this compound [6]

| Entry | Substrate | Product | Oxidant (equiv.) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Sulfoxide | 1.5 | 60 | 2 | 92 |

| 2 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Sulfone | 2.5 | 80 | 3 | 90 |

| 3 | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Sulfoxide | 1.5 | 60 | 2.5 | 90 |

| 4 | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Sulfone | 2.5 | 80 | 3.5 | 88 |

This compound is also an effective reagent for the oxidation of disulfides to thiosulfinates, which are valuable intermediates in organic synthesis.[7] This transformation is typically carried out under mild, metal-free conditions.

Table 2: Oxidation of Disulfides to Thiosulfinates with this compound [7]

| Entry | Substrate | Product | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Di-tert-butyl disulfide | S-tert-Butyl tert-butanethiosulfinate | 2 | Acetic Acid | 0 | 12 | 92 |

| 2 | Diphenyl disulfide | S-Phenyl benzenethiosulfinate | 2 | Acetic Acid | 0 | 12 | 85 |

| 3 | Diallyl disulfide | S-Allyl prop-2-ene-1-thiosulfinate | 2 | Acetic Acid | 0 | 12 | 89 |

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, the conversion of ketones to esters or lactones, is a fundamental reaction in organic synthesis. This compound, often in combination with an activating agent or a catalyst, serves as a green and efficient oxidant for this transformation.[1][8][9]

Table 3: Baeyer-Villiger Oxidation of Ketones using this compound [1][8]

| Entry | Substrate | Product | Activator/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Phenylcyclohexanone | 7-Phenyl-oxepan-2-one | Novozyme-435 | Ethyl Acetate | 27 | 24 | 88 |

| 2 | Cyclohexanone | ε-Caprolactone | Novozyme-435 | Ethyl Acetate | 27 | 24 | 75 |

| 3 | Adamantanone | 4-Oxatricyclo[4.3.1.13,8]undecan-5-one | Trifluoroacetic Anhydride | Dichloromethane | RT | 1 | 95 |

Experimental Protocols

General Procedure for the Synthesis of this compound (UHP)[7]

To a 100 mL beaker containing urea (6.01 g, 100 mmol), a 30% solution of hydrogen peroxide (10.2 mL, 100 mmol) is slowly added with magnetic stirring. The reaction mixture is stirred and heated at 60 °C for 15 minutes, ensuring the internal temperature remains below 65 °C. The mixture is then cooled to room temperature. The crystalline product is collected by filtration, washed with distilled water, and dried to afford this compound as a white crystalline solid.

Protocol for the Oxidation of Disulfides to Thiosulfinates[7]

To a solution of the disulfide (1 equiv.) in glacial acetic acid at 0 °C, this compound (2 equiv.) is added in small portions over 30 minutes. The mixture is stirred at 0 °C for 12 hours. The reaction is then quenched with cold water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol for the Chemo-enzymatic Baeyer-Villiger Oxidation[1]

To a solution of the ketone (0.5 mmol) in ethyl acetate (5 mL) in a test tube, this compound (1 mmol) and immobilized Candida antarctica lipase B (Novozyme-435, 25 mg) are added. The tube is sealed and shaken at 27 °C and 250 rpm for 24 hours. The reaction is stopped by diluting the mixture with diethyl ether and filtering to remove the enzyme. The organic solution is washed with water and 10% aqueous sodium thiosulfate, dried over sodium sulfate, and concentrated to yield the corresponding ester or lactone.

Mechanistic Insights and Visualizations

The oxidizing power of this compound stems from its ability to release hydrogen peroxide, which can then be activated to perform the oxidation. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.

General Oxidation Mechanism

Caption: General mechanism of oxidation by this compound.

Experimental Workflow for Sulfide Oxidation

Caption: Typical experimental workflow for sulfide oxidation.

Mechanism of Baeyer-Villiger Oxidation

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Green Chemistry Aspects

The use of this compound aligns well with the principles of green chemistry. It is a stable, non-volatile solid, which reduces the risks associated with handling and transportation of concentrated hydrogen peroxide. The primary byproduct of the oxidation is urea, a relatively benign and biodegradable compound. Furthermore, many reactions utilizing this compound can be performed under mild, metal-free conditions, minimizing the generation of hazardous waste.

Conclusion

This compound is a highly valuable oxidizing agent for modern organic synthesis, offering a safe, efficient, and environmentally conscious alternative to traditional reagents. Its utility in a wide range of transformations, including the oxidation of heteroatoms and the rearrangement of carbonyl compounds, makes it an indispensable tool for researchers in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the broader adoption of this versatile reagent in the development of novel and sustainable chemical processes.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. This compound | CH6N2O3 | CID 31294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vjol.info.vn [vjol.info.vn]

- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

The Role of Urea in the Stabilization of Carbamide Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamide peroxide, an adduct of urea and hydrogen peroxide, is a widely utilized oxidizing agent in pharmaceutical and cosmetic formulations, most notably in dental bleaching products. Its prevalence is largely attributed to its enhanced stability compared to aqueous solutions of hydrogen peroxide alone. This technical guide provides an in-depth analysis of the stabilizing role of urea in this compound. It elucidates the chemical interactions, decomposition pathways, and kinetic profiles of this complex. Detailed experimental protocols for stability assessment are provided, alongside a quantitative comparison of the stability of this compound and hydrogen peroxide. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the formulation and study of peroxide-based products.

Introduction

Hydrogen peroxide is a potent oxidizing agent with a broad spectrum of applications, but its utility is often hampered by its inherent instability, readily decomposing into water and oxygen. This decomposition can be accelerated by factors such as light, heat, and the presence of transition metals. In pharmaceutical and cosmetic applications, this instability poses significant challenges to product formulation, shelf-life, and the controlled delivery of the active agent.

This compound, a crystalline solid, offers a solution to this stability issue. It is a chemical complex in which hydrogen peroxide is stabilized by urea in a 1:1 molar ratio.[1][2] This association not only confers greater stability but also allows for a more controlled and sustained release of hydrogen peroxide upon contact with water.[3][4] This guide explores the fundamental chemistry behind urea's stabilizing effect, providing a technical overview for professionals in the field.

The Stabilization Mechanism: A Molecular Perspective

The stability of this compound stems from the formation of a crystalline adduct between urea and hydrogen peroxide, held together by a network of hydrogen bonds.[5][6] In this solid state, the hydrogen peroxide molecules are sequestered and their mobility is restricted, thus inhibiting the decomposition process.

Upon dissolution in an aqueous environment, the this compound complex dissociates, releasing hydrogen peroxide and urea.[1][2] The urea, however, continues to play a role in modulating the reactivity of the released hydrogen peroxide. It is hypothesized that urea molecules in solution can form hydrogen bonds with hydrogen peroxide, creating a localized environment that slows down the decomposition rate compared to a pure aqueous solution of hydrogen peroxide at an equivalent concentration.

The following diagram illustrates the dissociation of this compound and the subsequent decomposition of hydrogen peroxide.

Quantitative Stability Data: A Comparative Analysis

The enhanced stability of this compound over hydrogen peroxide is not merely qualitative. Quantitative studies have demonstrated significant differences in their degradation profiles. The following table summarizes data from a comparative study on the degradation of 10% this compound and 10% hydrogen peroxide gels over a two-hour period. It is important to note that a 10% this compound solution yields approximately 3.6% hydrogen peroxide.[7]

| Time (minutes) | Mean Degradation of 10% this compound Gel (%) | Mean Degradation of 10% Hydrogen Peroxide Gel (%) |

| 15 | - | Faster initial degradation |

| 30 | No significant difference from HP gel | No significant difference from CP gel |

| 120 | 61.85 ± 10.65 | 78.69 ± 9.33 |

Data adapted from a study by Torquato et al., 2020.[1]

These findings indicate that while both agents degrade over time, the this compound gel exhibits a lower degradation rate after two hours compared to the hydrogen peroxide gel.[1] This slower, more sustained release of the active agent is a key advantage of using this compound in formulations where prolonged activity is desired.

Experimental Protocols for Stability Assessment

The stability of this compound formulations is a critical parameter that must be rigorously assessed during product development. Iodometric titration is a widely accepted and reliable method for quantifying the concentration of this compound.

Iodometric Titration of this compound

Principle:

This method is based on the oxidation of iodide ions (I⁻) to iodine (I₂) by hydrogen peroxide in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is marked by the disappearance of the blue starch-iodine complex.

Reagents:

-

Potassium iodide (KI)

-

Glacial acetic acid

-

Ammonium molybdate solution (catalyst)

-

Standardized 0.1 N sodium thiosulfate solution

-

Starch indicator solution

-

Deionized water

Procedure:

-

Accurately weigh approximately 100 mg of the this compound sample into a 500-mL iodine flask.

-

Add 25 mL of deionized water and 5 mL of glacial acetic acid to dissolve the sample.

-

Add 2 g of potassium iodide and 1 drop of ammonium molybdate solution.

-

Stopper the flask and allow the reaction to proceed in the dark for 10 minutes.

-

Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow.

-

Add 3 mL of starch indicator solution, which will result in a dark blue color.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

Record the volume of sodium thiosulfate solution used.

Calculation:

The concentration of this compound can be calculated using the following formula:

% this compound = (V × N × 4.704) / W

Where:

-

V = Volume of sodium thiosulfate solution used (mL)

-

N = Normality of the sodium thiosulfate solution

-

4.704 = Milliequivalent weight of this compound

-

W = Weight of the this compound sample (mg)

The following diagram outlines the workflow for this experimental protocol.

Conclusion

The role of urea in the stabilization of this compound is a cornerstone of its formulation and efficacy. By forming a stable, crystalline adduct, urea effectively sequesters hydrogen peroxide, preventing its premature decomposition and enabling a controlled, sustained release in aqueous environments. This inherent stability translates to longer shelf-life and more predictable performance in pharmaceutical and cosmetic products. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and formulation scientists to understand, evaluate, and optimize the use of this important compound. A thorough understanding of the principles outlined herein is essential for the development of stable and effective peroxide-based formulations.

References

- 1. Hydrogen peroxide degradation of bleaching systems with different trays: Randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teeth Whitening: Hydrogen Peroxide vs. This compound – 20/20 Dentistry [2020-dentistry.com]

- 3. emerald.com [emerald.com]

- 4. gloscience.com [gloscience.com]

- 5. wewhiten.com [wewhiten.com]

- 6. Can this compound be as effective as hydrogen peroxide for in-office tooth bleaching and cause less sensitivity? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

Spectroscopic Analysis of Carbamide Peroxide Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamide peroxide, a stable adduct of urea and hydrogen peroxide, is a widely utilized oxidizing agent in pharmaceutical and cosmetic formulations. Its efficacy and safety are intrinsically linked to its stability and degradation profile. This technical guide provides an in-depth exploration of the spectroscopic methodologies employed to analyze the degradation products of this compound. It offers detailed experimental protocols for key analytical techniques, quantitative data on degradation kinetics, and a visual representation of the degradation pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the formulation, characterization, and stability testing of this compound-based products.

Introduction

This compound (CP), also known as urea-hydrogen peroxide, is a crystalline solid that releases hydrogen peroxide upon dissolution in water. This property makes it a safer and more stable alternative to liquid hydrogen peroxide in various applications, notably in dental bleaching products. The degradation of this compound is a critical aspect of its product lifecycle, influencing both its therapeutic or cosmetic efficacy and its safety profile. The primary degradation pathway involves the dissociation into urea and hydrogen peroxide, which can be followed by the decomposition of both molecules into various smaller compounds. Understanding and quantifying these degradation products are paramount for ensuring product stability, determining shelf-life, and assessing potential toxicological risks.

Spectroscopic techniques offer powerful, non-destructive, and often real-time methods for monitoring the chemical changes that occur during the degradation of this compound. This guide focuses on the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the qualitative and quantitative analysis of this compound and its degradation products.

Degradation Pathways of this compound

The degradation of this compound is a multi-step process that can be initiated by factors such as heat, light, and the presence of catalysts. The principal degradation products include urea, hydrogen peroxide, ammonia, isocyanic acid, and cyanuric acid.

The initial and primary degradation step is the dissociation of the this compound adduct into its constituent molecules: urea and hydrogen peroxide.

CO(NH₂)₂·H₂O₂ → CO(NH₂)₂ + H₂O₂

Subsequently, both urea and hydrogen peroxide can undergo further decomposition.

-

Hydrogen Peroxide Decomposition: Hydrogen peroxide decomposes into water and oxygen. This process can be accelerated by heat, light, and metal ions. 2H₂O₂ → 2H₂O + O₂

-

Urea Decomposition: The thermal decomposition of urea is more complex and proceeds through several intermediates. Initially, urea can decompose to form ammonia and isocyanic acid. CO(NH₂)₂ → NH₃ + HNCO

Isocyanic acid can then react further, for instance, by trimerizing to form cyanuric acid, or reacting with another urea molecule to form biuret. These reactions are more prevalent at elevated temperatures[1][2].

The following diagram illustrates the primary degradation pathways of this compound.

Spectroscopic Analysis Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and monitoring changes in the chemical structure of this compound and its degradation products. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing aqueous solutions and gels with minimal sample preparation[3].

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode | Reference(s) |

| This compound | ~3440, ~3340 | N-H stretching | [4] |

| ~1650 | C=O stretching (Amide I) | [4] | |

| ~1460 | C-N stretching | [4] | |

| ~880 | O-O stretching (Peroxide) | [4] | |

| Urea | ~3435, ~3330 | N-H stretching | [1] |

| ~1680, ~1625 | C=O stretching (Amide I), NH₂ bending | [1] | |

| ~1465 | C-N stretching | [1] | |

| Isocyanic Acid | ~2250 | N=C=O asymmetric stretching | [1][5] |

| Ammonia (adsorbed) | ~3300-3100 | N-H stretching | [1] |

| Cyanuric Acid | ~1710, ~1400 | C=O stretching, Ring vibrations | [2] |

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

-

Set the spectral range from 4000 to 650 cm⁻¹.

-

Select a spectral resolution of 4 cm⁻¹.

-

Co-add 64 scans to improve the signal-to-noise ratio[6].

-

-

Sample Preparation:

-

For stability studies, prepare a solution or gel of this compound at the desired concentration.

-

Store the samples under controlled conditions (e.g., specific temperature and light exposure).

-

-

Data Acquisition:

-

Record a background spectrum of the clean, dry ATR crystal.

-

Apply a small amount of the this compound sample directly onto the ATR crystal, ensuring good contact.

-

Record the sample spectrum at designated time intervals (e.g., 0, 24, 48, 72 hours) to monitor degradation.

-

Between measurements, thoroughly clean the ATR crystal with an appropriate solvent (e.g., deionized water, ethanol) and dry it completely.

-

-

Data Analysis:

-

Baseline correct the obtained spectra.

-

Monitor the decrease in the intensity of characteristic this compound peaks (e.g., ~1650 cm⁻¹, ~880 cm⁻¹) over time.

-

Identify the appearance of new peaks corresponding to degradation products (e.g., isocyanic acid at ~2250 cm⁻¹).

-

For quantitative analysis, create a calibration curve by plotting the absorbance of a characteristic peak against the concentration of standard solutions[7].

-

The following diagram outlines the experimental workflow for FTIR analysis.

Raman Spectroscopy

Raman spectroscopy is highly effective for the quantitative analysis of hydrogen peroxide in aqueous solutions, as the O-O stretching vibration provides a distinct and well-defined peak. It is also less susceptible to interference from water compared to FTIR spectroscopy.

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode | Reference(s) |

| Hydrogen Peroxide | ~878 | O-O stretching | [8][9] |

| Urea | ~1010 | CN symmetric stretching | |

| ~1603, ~1655 | NH₂ scissoring, C=O stretching |

A study on the quantitative determination of hydrogen peroxide in aqueous solutions using Raman spectroscopy demonstrated a linear relationship between the peak height of the 878 cm⁻¹ band and the H₂O₂ concentration[9].

| H₂O₂ Concentration (% w/v) | Relative Peak Height (Arbitrary Units) |

| 5 | 0.2 |

| 10 | 0.4 |

| 15 | 0.6 |

| 20 | 0.8 |

| 25 | 1.0 |

| 30 | 1.2 |

Note: Data adapted from a study by Stewart et al. (2012) for illustrative purposes.

-

Instrument Setup:

-

Use a Raman spectrometer with a laser excitation wavelength of, for example, 532 nm or 785 nm[8][10].

-

Set the spectral range to cover the O-O stretching band of hydrogen peroxide (~878 cm⁻¹).

-

Optimize the acquisition time and number of accumulations to achieve a good signal-to-noise ratio (e.g., 60 seconds total acquisition time)[8].

-

-

Sample Preparation:

-

Prepare a series of standard solutions of hydrogen peroxide of known concentrations in deionized water.

-

Prepare the this compound sample for degradation analysis as described for FTIR.

-

-

Data Acquisition:

-

Record the Raman spectra of the standard solutions to create a calibration curve.

-

Record the Raman spectrum of the this compound sample at various time points during the degradation study.

-

-

Data Analysis:

-

Perform baseline correction on the spectra.

-

Measure the intensity (peak height or area) of the hydrogen peroxide peak at ~878 cm⁻¹.

-

Use the calibration curve to determine the concentration of hydrogen peroxide in the degrading this compound sample at each time point. The solvent (water) can be used as an internal standard to correct for fluctuations in laser power[11].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the degradation of this compound by observing the signals of urea and hydrogen peroxide.

| Compound | Chemical Shift (ppm) | Solvent | Reference(s) |

| Urea | ~5.4-5.8 | D₂O | [12] |

| Hydrogen Peroxide | ~10.2 | DMSO-d₆ | [13] |

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). DMSO-d₆ is particularly useful for observing the hydrogen peroxide proton, which exchanges with water in D₂O[13].

-

Add a known amount of an internal standard (e.g., dimethylformamide for DMSO-d₆) for quantification.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at different time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to urea, hydrogen peroxide, and the internal standard.

-

Calculate the concentration of urea and hydrogen peroxide relative to the internal standard over time.

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry

While this compound and its primary degradation products (urea, hydrogen peroxide) do not have strong chromophores in the standard UV-Vis range, indirect methods can be employed for quantification. A common method for quantifying hydrogen peroxide is based on the oxidation of iodide (I⁻) to iodine (I₂), which has a strong absorbance at 350 nm[14][15].

A study on the stability of a 10% this compound gel at different temperatures showed a gradual decrease in concentration over time, as determined by titration, which is a method that can be correlated with UV-Vis spectrophotometry[16].

| Time (days) | Concentration at 5°C (%) | Concentration at 40°C (%) |

| 0 | 10.0 | 10.0 |

| 15 | 9.8 | 8.5 |

| 30 | 9.6 | 7.2 |

| 45 | 9.5 | 6.0 |

Note: Data adapted from a study by Gadanha et al. (2013) for illustrative purposes.

-

Reagent Preparation:

-

Prepare a solution of potassium iodide (KI) in a suitable buffer.

-

-

Instrument Setup:

-

Use a UV-Vis spectrophotometer and set the wavelength to 350 nm.

-

-

Sample Preparation and Reaction:

-

Take an aliquot of the degrading this compound solution at a specific time point.

-

Add the aliquot to the KI solution and allow the reaction to proceed for a set amount of time in the dark.

-

The hydrogen peroxide in the sample will oxidize iodide to iodine.

-

-

Data Acquisition:

-

Measure the absorbance of the resulting solution at 350 nm.

-

-

Data Analysis:

-

Create a calibration curve using standard solutions of hydrogen peroxide.

-

Use the calibration curve to determine the concentration of hydrogen peroxide in the sample.

-

The following diagram illustrates the logical relationship in the UV-Vis indirect quantification method.

Conclusion

The spectroscopic analysis of this compound and its degradation products is a multifaceted endeavor that provides crucial insights into the stability and safety of products containing this active ingredient. FTIR, Raman, NMR, and UV-Vis spectroscopy each offer unique advantages for the qualitative and quantitative assessment of the degradation process. By employing the detailed experimental protocols and understanding the characteristic spectroscopic signatures outlined in this guide, researchers, scientists, and drug development professionals can effectively characterize the degradation profile of this compound, leading to the development of more stable and reliable formulations. The integration of these techniques allows for a comprehensive understanding of the degradation pathways and kinetics, which is essential for regulatory compliance and product quality assurance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bch.ro [bch.ro]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. ATR-FTIR, EDS and SEM evaluations of enamel structure after treatment with hydrogen peroxide bleaching agents loaded with nano-hydroxyapatite particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. richmondscientific.com [richmondscientific.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Determination of hydrogen peroxide concentration using a handheld Raman spectrometer: Detection of an explosives precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rapid 1H NMR determination of hydrogen peroxide in cosmetic products and chemical reagents - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

In-depth Technical Guide to the Theoretical Modeling of Carbamide Peroxide Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamide peroxide, a stable adduct of urea and hydrogen peroxide, is a widely utilized oxidizing agent in pharmaceutical and cosmetic applications, most notably in dental bleaching. Its efficacy stems from the controlled release of hydrogen peroxide, which subsequently decomposes to produce reactive oxygen species (ROS) that are responsible for the bleaching effect. A thorough understanding of the reaction pathways of this compound at a molecular level is crucial for optimizing its performance, ensuring its stability, and minimizing potential side effects. This technical guide provides an in-depth analysis of the theoretical modeling of this compound reaction pathways, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the core mechanisms.

Core Reaction Pathways

The primary reaction pathway of this compound involves its dissociation into urea and hydrogen peroxide. This is followed by the decomposition of hydrogen peroxide, which can proceed through various routes to generate reactive oxygen species.

Dissociation of the this compound Adduct

In the solid state and in aqueous solutions, this compound exists as a 1:1 complex of urea and hydrogen peroxide. The initial and most critical step in its reaction mechanism is the dissociation of this adduct:

CO(NH₂)₂·H₂O₂ ⇌ CO(NH₂)₂ + H₂O₂

Theoretical studies employing Density Functional Theory (DFT) have investigated the structure and energetics of this complex. These studies reveal that the stability of the adduct is primarily due to hydrogen bonding interactions between the urea and hydrogen peroxide molecules.

Decomposition of Hydrogen Peroxide and Generation of Reactive Oxygen Species

Once released, hydrogen peroxide undergoes decomposition to produce water and oxygen, a reaction that can be catalyzed by various factors including light, heat, and the presence of transition metal ions. This decomposition is the source of the reactive oxygen species that are the active agents in processes like tooth whitening.

The decomposition can proceed through several elementary steps, leading to the formation of highly reactive intermediates such as the hydroxyl radical (•OH) and the hydroperoxyl radical (HOO•).

H₂O₂ → 2 •OH

H₂O₂ + •OH → H₂O + HOO•

2 HOO• → H₂O₂ + O₂

2 •OH → H₂O₂

The generation of these reactive species is fundamental to the oxidizing properties of this compound. Computational studies, particularly those using DFT, have been instrumental in elucidating the mechanisms of hydrogen peroxide decomposition, including the calculation of bond dissociation energies and activation barriers for various decomposition pathways.

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize key quantitative data obtained from both theoretical modeling and experimental investigations of this compound and its decomposition products.

| Parameter | Value | Method | Reference |

| This compound Properties | |||

| Standard Enthalpy of Formation | -565.1 kJ mol⁻¹ | Experimental | [Not Available] |

| Decomposition Onset Temperature | 74 °C | Thermogravimetric Analysis | [Not Available] |

| Hydrogen Peroxide Decomposition | |||

| O-O Bond Dissociation Enthalpy | ~45 kcal/mol | G2 ab initio calculations | [Not Available] |

| Activation Energy (Catalyzed) | 29.05 ± 0.80 kJ·mol⁻¹ | Experimental (CDots/g-C3N4 catalyst) | [1][2] |

| Reaction Energy (H₂O₂ → 2 •OH) | 46.29 kJ/mol | DFT (B3LYP/6-31G(d)) | [3] |

Experimental and Computational Protocols

A deep understanding of the reaction pathways of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols for Kinetic Studies

Method: Titration

A common experimental method to study the kinetics of this compound decomposition involves monitoring the concentration of hydrogen peroxide over time.

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water) and maintained at a constant temperature in a thermostated cell.

-

Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching: The reaction in the aliquot is quenched, often by dilution or addition of a substance that stops the decomposition.

-

Titration: The concentration of the remaining hydrogen peroxide is determined by titration with a standardized solution of potassium permanganate (KMnO₄) in an acidic medium. The endpoint is indicated by a persistent pink color.

-

Data Analysis: The concentration of hydrogen peroxide is plotted against time, and the data is fitted to an appropriate rate law to determine the reaction order and rate constant. The activation energy can be determined by performing the experiment at different temperatures and applying the Arrhenius equation.[4]

Computational Protocols for Theoretical Modeling

Method: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it well-suited for studying reaction mechanisms.

-

Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, PRIRODA, or similar programs.[5]

-

Model System: A molecular model of the system of interest is constructed. For this compound, this would be the urea-hydrogen peroxide 1:1 complex.

-

Functional and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), cc-pVDZ) are chosen. The choice of functional and basis set is critical for obtaining accurate results and should be benchmarked against experimental data or higher-level theoretical methods where possible.[3][6]

-

Geometry Optimization: The geometry of the reactants, products, and any intermediates or transition states are optimized to find the minimum energy structures on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A minimum energy structure (reactant, product, or intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency.

-

Transition State Search: The transition state connecting reactants and products is located using methods such as synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state to the corresponding minima.[3]

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate reaction energies and activation barriers. Thermodynamic properties such as enthalpy and Gibbs free energy are then calculated.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, visualize the key reaction pathways and a typical experimental workflow.

Caption: Dissociation of the this compound adduct.

Caption: Simplified pathway for hydrogen peroxide decomposition.

Caption: General workflow for DFT calculations of a reaction pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. aidic.it [aidic.it]

- 4. Kinetic Studies and Mechanism of Hydrogen Peroxide Catalytic Decomposition by Cu(II) Complexes with Polyelectrolytes Derived from L-Alanine and Glycylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sustained reactive oxygen species generation from percarbamide nanomedicine via a mechanism of X-Ray-initiated free radical chain reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Unveiling Novel Frontiers: A Technical Guide to the Emerging Applications of Carbamide Peroxide in Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamide peroxide (CP), a stable adduct of urea and hydrogen peroxide, has long been a staple in dental applications for its potent bleaching and antiseptic properties.[1][2] Its mechanism of action is centered on the controlled release of hydrogen peroxide (H₂O₂), a strong oxidizing agent.[1][2] While its role in oral care is well-established, recent advancements have begun to shed light on its untapped potential in various biotechnological domains. This technical guide explores the novel applications of this compound beyond the confines of dentistry, focusing on its utility in tissue engineering, modulation of cellular signaling pathways, and other emerging areas. We provide a comprehensive overview of the underlying science, detailed experimental protocols, and quantitative data to empower researchers and drug development professionals to harness the unique properties of this versatile compound.

Controlled Oxygen Release for Tissue Engineering and Regenerative Medicine

One of the most significant challenges in tissue engineering is ensuring adequate oxygen supply to cells within three-dimensional (3D) scaffolds to prevent hypoxia-induced cell death and promote tissue regeneration.[3][4][5][6][7][8] this compound, as a solid, stable, and water-soluble source of H₂O₂, presents an innovative solution for in situ oxygen generation within biomaterials.

Promoting Cell Proliferation and Migration in Hypoxic Environments

A groundbreaking study has demonstrated the efficacy of modified this compound in promoting the proliferation and migration of human brain microvascular endothelial cells (HBMECs) under hypoxic conditions.[9][10][11] This highlights its potential for therapeutic applications in repairing cerebrovascular injuries and in other regenerative medicine contexts where vascularization is critical.

The following table summarizes the key quantitative findings from the study on the effects of modified this compound (CP-I) on HBMECs.

| Parameter | Condition | CP-I Concentration | Result | Reference |

| Cell Proliferation Rate | Normoxic | 10³ µg/L | 21.8% increase vs. control | [10] |

| Hypoxic | 10 µg/L | 36.2% increase vs. control | [9][10][11] | |

| Cell Migration Rate | Normoxic | 10 µg/L | 28.23% increase vs. control | [10] |

| Hypoxic | 10 µg/L | 32.37% increase vs. control | [9][10] | |

| Oxygen Content of CP | - | - | CP: 12.8%, CP-I: 19.8% | [10] |

Experimental Protocols

This protocol describes the synthesis of a modified form of this compound (CP-I) with enhanced oxygen-releasing capabilities.[9][10][11]

Materials:

-

Urea (3.0 g)

-

Hydrogen peroxide (30% solution, 2.5 mL)

-

alpha-terpineol (0.5 mL)

-

Magnetic stirrer

-

Beaker

-

Cooling system (e.g., ice bath or refrigerator at 5°C)

-

Filtration apparatus

-

Vacuum freeze-dryer

Procedure:

-

Add 3.0 g of urea to 2.5 mL of 30% hydrogen peroxide in a beaker.

-

Stir the mixture at room temperature until the urea is completely dissolved.

-

Add 0.5 mL of alpha-terpineol to the solution.

-

Continue stirring at room temperature for 40 minutes.

-

Cool the solution to 5°C to induce crystallization and leave for 24 hours.

-

Separate the resulting crystals from the liquid by filtration.

-

Freeze-dry the crystals under vacuum for 24 hours to obtain the solid, modified this compound (CP-I).

This protocol outlines the methodology to assess the effect of this compound on cell proliferation and migration under hypoxic conditions.

Materials:

-

Human Brain Microvascular Endothelial Cells (HBMECs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Modified this compound (CP-I) stock solution

-

Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)

-

Standard cell culture incubator (normoxic conditions: 21% O₂, 5% CO₂)

-

MTT assay kit for proliferation

-

Scratch assay materials (e.g., p10 pipette tip) for migration

-

Microscope with imaging capabilities

Procedure:

Cell Proliferation (MTT Assay):

-

Seed HBMECs in 96-well plates at a desired density and culture under normoxic conditions for 24 hours.

-